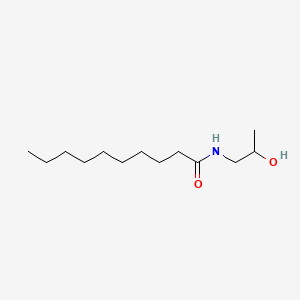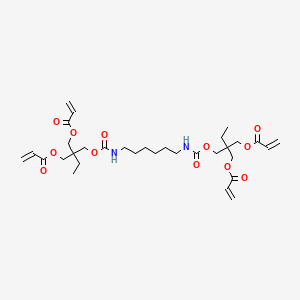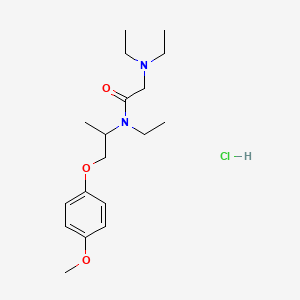
3,7-Dimethoxy-10-(4-methylpiperazino)dibenzo(b,f)thiepin maleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-Dimethoxy-10-(4-methylpiperazino)dibenzo(b,f)thiepin maleate is a chemical compound known for its neurotropic and psychotropic properties. It belongs to the class of dibenzothiepin derivatives, which have been extensively studied for their potential therapeutic applications, particularly in the treatment of neurological and psychiatric disorders .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethoxy-10-(4-methylpiperazino)dibenzo(b,f)thiepin maleate involves several key steps:
Starting Materials: The synthesis begins with 2-iodo-4-methoxybenzoic acid and 3-methoxythiophenol.
Formation of Intermediate Acids: These starting materials undergo a series of reactions to form intermediate acids such as [4-methoxy-2-(3-methoxyphenylthio)phenyl]acetic acid.
Cyclization: The intermediate acids are then cyclized to form ketones.
Enamine Formation: The ketones react with 1-methylpiperazine and titanium tetrachloride to form enamines.
Reduction: The enamines are reduced using diborane to yield the final product.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the same reaction steps as described above, but with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3,7-Dimethoxy-10-(4-methylpiperazino)dibenzo(b,f)thiepin maleate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy and piperazino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as diborane and zinc in acetic acid are frequently used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing other dibenzothiepin derivatives.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its neurotropic and psychotropic effects, particularly in the treatment of depression and anxiety disorders.
Wirkmechanismus
The mechanism of action of 3,7-Dimethoxy-10-(4-methylpiperazino)dibenzo(b,f)thiepin maleate involves its interaction with various molecular targets:
Neurotransmitter Receptors: It acts as an antagonist at dopamine and serotonin receptors, which contributes to its psychotropic effects.
Enzyme Inhibition: It inhibits certain enzymes involved in neurotransmitter metabolism, thereby modulating neurotransmitter levels in the brain.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Fluoro-11-(4-methylpiperazin-1-yl)-10,11-dihydrodibenzo[b,f]thiepin-2-ol: Known for its antiviral properties.
8-Chloro-10-(2-dimethylaminoethoxy)dibenzo[b,f]thiepin: Another dibenzothiepin derivative with neurotropic effects.
Uniqueness
3,7-Dimethoxy-10-(4-methylpiperazino)dibenzo(b,f)thiepin maleate is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its dual action on dopamine and serotonin receptors makes it particularly effective in treating psychiatric disorders .
Eigenschaften
CAS-Nummer |
80709-68-8 |
|---|---|
Molekularformel |
C25H28N2O6S |
Molekulargewicht |
484.6 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;1-(2,9-dimethoxybenzo[b][1]benzothiepin-5-yl)-4-methylpiperazine |
InChI |
InChI=1S/C21H24N2O2S.C4H4O4/c1-22-8-10-23(11-9-22)19-12-15-4-5-16(24-2)13-20(15)26-21-14-17(25-3)6-7-18(19)21;5-3(6)1-2-4(7)8/h4-7,12-14H,8-11H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI-Schlüssel |
FUOUPWHDFOABMI-WLHGVMLRSA-N |
Isomerische SMILES |
CN1CCN(CC1)C2=CC3=C(C=C(C=C3)OC)SC4=C2C=CC(=C4)OC.C(=C/C(=O)O)\C(=O)O |
Kanonische SMILES |
CN1CCN(CC1)C2=CC3=C(C=C(C=C3)OC)SC4=C2C=CC(=C4)OC.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


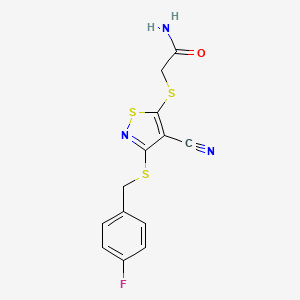

![oxalic acid;1-[3-(4-pyridin-2-ylpiperazin-1-yl)propyl]azepane](/img/structure/B12739609.png)
![[3-[[1-[(diaminomethylideneamino)oxymethyl]cyclopropyl]methoxy]-5-methylphenyl] 2-methylsulfonylbenzenesulfonate](/img/structure/B12739616.png)
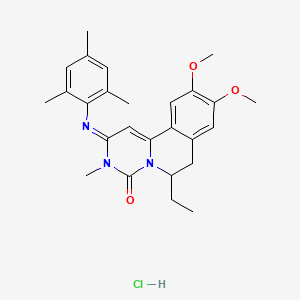


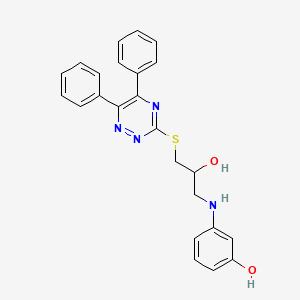

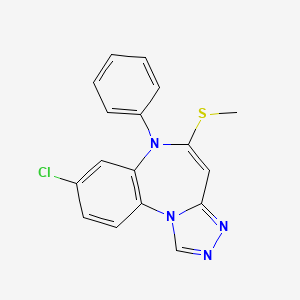
![5-Tert-butyl-4-{[6-hydroxy-4-oxo-2-(2-phenylethyl)-2-(propan-2-yl)-3,4-dihydro-2h-pyran-5-yl]sulfanyl}-2-methylphenyl pyridine-3-sulfonate](/img/structure/B12739657.png)
